3-Ethylpyrrolidine chemical properties and structure
3-Ethylpyrrolidine chemical properties and structure
An In-Depth Technical Guide to 3-Ethylpyrrolidine: Structure, Properties, Synthesis, and Applications
Introduction
3-Ethylpyrrolidine is a saturated heterocyclic organic compound belonging to the family of cyclic amines. Its structure consists of a five-membered ring containing four carbon atoms and one nitrogen atom, with an ethyl group substituted at the 3-position. As a chiral scaffold, 3-Ethylpyrrolidine and its derivatives are of significant interest to researchers and drug development professionals. The pyrrolidine ring is a prevalent structural motif in a vast array of natural products, alkaloids, and synthetic pharmaceuticals, valued for its unique stereochemical and physicochemical properties.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Ethylpyrrolidine, offering field-proven insights for its use in research and development.
Chemical Structure and Stereochemistry
The fundamental identity of 3-Ethylpyrrolidine is defined by its molecular structure. Understanding its composition and spatial arrangement is critical for its application in stereoselective synthesis and medicinal chemistry.
Molecular Formula: C₆H₁₃N[3][4]
Molecular Weight: 99.17 g/mol [3][4][5]
Structure:
Stereoisomerism: A crucial feature of 3-Ethylpyrrolidine is the presence of a chiral center at the C3 carbon—the carbon atom to which the ethyl group is attached. This gives rise to two non-superimposable mirror images, known as enantiomers: (R)-3-Ethylpyrrolidine and (S)-3-Ethylpyrrolidine.[5]
The stereochemistry of a molecule is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological activities, potencies, and toxicological profiles due to their specific interactions with chiral biological targets like enzymes and receptors.[6] The ability to synthesize stereochemically pure forms of 3-Ethylpyrrolidine is therefore essential for its use in creating effective and selective therapeutic agents.[1][7]
Physicochemical Properties
The physical and chemical properties of 3-Ethylpyrrolidine dictate its behavior in various chemical environments and are essential for designing synthetic routes and formulation studies.
| Property | Value | Source |
| IUPAC Name | 3-ethylpyrrolidine | PubChem[3] |
| CAS Number | 7699-52-7 | ChemicalBook[4] |
| Molecular Formula | C₆H₁₃N | PubChem[3] |
| Molecular Weight | 99.17 g/mol | PubChem[3] |
| Boiling Point | Data not widely available; similar compounds suggest ~130-150 °C | Inferred from related structures |
| Density | Data not widely available; similar to pyrrolidine (0.852 g/mL) | Inferred from related structures |
| Solubility | Miscible with water and common organic solvents.[8] | Cheméo[9], Sigma-Aldrich[8] |
| pKa | ~11.27 (for pyrrolidine) | Sigma-Aldrich[8] |
| LogP (Octanol/Water) | 1.1 | PubChem (Computed)[3] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
Synthesis of 3-Ethylpyrrolidine
The synthesis of substituted pyrrolidines is a well-established area of organic chemistry. Routes to 3-Ethylpyrrolidine often involve multi-step sequences that build the heterocyclic ring and introduce the ethyl substituent. General strategies include Michael additions followed by intramolecular cyclization (Dieckmann condensation) or the reductive amination of suitable precursors.[10][11]
Illustrative Synthetic Workflow
A common conceptual pathway involves the construction of the pyrrolidinone ring, followed by alkylation and reduction. This approach offers versatility in introducing substituents at various positions.
Caption: Conceptual workflow for pyrrolidine synthesis.
Detailed Experimental Protocol: Asymmetric Synthesis of a 3-Substituted Pyrrolidine Precursor
This protocol is adapted from methodologies for synthesizing chiral pyrrolidine derivatives, which are crucial for pharmaceutical applications.[12][13] The key step is an organocatalyzed asymmetric Michael addition to establish the chiral center.
Objective: To synthesize an enantiomerically enriched precursor for 3-alkyl-pyrrolidines.
Reaction: Asymmetric Michael addition of a nitroalkane to an enoate, followed by reductive cyclization.
Step-by-Step Methodology:
-
Michael Addition:
-
To a solution of 4-oxo-2-enoate (1.0 eq) in an appropriate solvent (e.g., toluene) at room temperature, add the desired nitroalkane (e.g., nitropropane, 1.5 eq).
-
Add a chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq) and an acid co-catalyst (e.g., benzoic acid, 0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the Michael adduct by flash column chromatography on silica gel. The product will be a γ-nitro ketone with a newly formed stereocenter.
-
-
Reductive Cyclization:
-
Dissolve the purified γ-nitro ketone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a hydrogenation catalyst, such as Raney Nickel (slurry in water) or Palladium on carbon (10 wt. %).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-alkyl-pyrrolidine derivative.
-
-
Purification:
-
The final compound can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization to achieve high purity.
-
Causality Behind Choices:
-
Organocatalyst: The use of a chiral catalyst is essential for controlling the stereochemistry of the Michael addition, leading to an enantiomerically enriched product.[12]
-
Reductive Cyclization: Catalytic hydrogenation is a clean and efficient method for simultaneously reducing the nitro group to an amine and promoting intramolecular cyclization to form the pyrrolidine ring.[14]
Chemical Reactivity
3-Ethylpyrrolidine exhibits reactivity characteristic of a secondary amine. The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base.
-
Basicity: Like other dialkyl amines, 3-Ethylpyrrolidine is a moderately strong base that readily reacts with acids to form pyrrolidinium salts.[15]
-
N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated using alkyl halides or acyl chlorides/anhydrides, respectively. This is a common strategy for incorporating the 3-ethylpyrrolidine scaffold into larger molecules.
-
Oxidation: The amine can be oxidized, though this is often less controlled and can lead to a mixture of products.
-
Steric Hindrance: The ethyl group at the 3-position provides some steric bulk, which can influence the regioselectivity and stereoselectivity of reactions involving the pyrrolidine ring, particularly at the adjacent C2 and C4 positions.
Applications in Research and Drug Development
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][16] Its structural rigidity and ability to present substituents in well-defined spatial orientations make it an ideal building block for designing ligands that bind to biological targets with high affinity and selectivity.
-
Scaffold for Bioactive Molecules: 3-Ethylpyrrolidine is used as a key intermediate in the synthesis of more complex molecules. The pyrrolidine ring serves as a rigid core from which various functional groups can be appended to interact with target proteins.[1][17]
-
Conformational Restriction: In drug design, replacing flexible aliphatic chains with cyclic structures like pyrrolidine can lock the molecule into a specific, biologically active conformation. This "conformational restriction" can lead to increased potency and selectivity by reducing the entropic penalty upon binding to a receptor.[16]
-
Examples in Pharmaceuticals: While specific drugs containing the 3-ethylpyrrolidine moiety are proprietary, the broader class of substituted pyrrolidines is found in drugs targeting a wide range of conditions, including viral infections (e.g., hepatitis C), central nervous system disorders, and bacterial infections.[1][13][16] For example, the synthesis of the antibiotic premafloxacin involves a chiral pyrrolidine intermediate.[13]
Caption: Role of 3-Ethylpyrrolidine in drug design logic.
Safety and Handling
Based on safety data sheets (SDS) for pyrrolidine and its derivatives, 3-Ethylpyrrolidine should be handled with care in a laboratory setting.[18][19][20][21]
-
Hazards: Assumed to be a flammable liquid and vapor. Causes skin irritation and potentially serious eye damage. May cause respiratory irritation.[20]
-
Handling:
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water. Remove contaminated clothing.[19]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[20]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
-
Conclusion
3-Ethylpyrrolidine is a valuable chiral building block with a significant role in modern organic synthesis and medicinal chemistry. Its defined stereochemistry and rigid cyclic structure make it an attractive scaffold for the development of novel therapeutics. A thorough understanding of its chemical properties, reactivity, and synthetic methodologies is essential for researchers aiming to leverage its unique characteristics in the design of next-generation pharmaceuticals and other advanced materials. Proper safety protocols must be strictly followed when handling this and related compounds.
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